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Compound of Interest

Compound Name:
4-(2-Methoxy-4-

methylphenoxy)piperidine

CAS No.: 883543-21-3

Cat. No.: B1627808 Get Quote

Executive Summary
This guide details the solubility profiling and solvent selection strategy for 4-(2-Methoxy-4-
methylphenoxy)piperidine.[1] As a secondary amine coupled with a lipophilic aryl ether tail,

this molecule exhibits pH-dependent amphiphilicity.[1] While highly soluble in polar aprotic

solvents (DMSO, DMF) and chlorinated organics (DCM), its aqueous solubility is negligible at

neutral pH. Successful handling requires strict control of protonation states (pKa ≈ 10.[1]5) and

awareness of amine-specific instability risks (carbamate formation).[1]

Physicochemical Profile & Solubility Mechanism[1]
[2][3][4]
To select the correct solvent, one must understand the competing forces within the molecule.[1]

Structural Analysis
The molecule consists of two distinct domains:

Polar/Basic Head (Piperidine): A secondary amine acting as a hydrogen bond

donor/acceptor and a strong base.[1]
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Lipophilic Tail (Aryl Ether): The 2-methoxy-4-methylphenoxy moiety adds significant

hydrophobicity.[1]

Property Estimated Value Implication for Solubility

pKa (Base) ~10.2 – 10.8

Critical. At pH < 8, the nitrogen

protonates (

), drastically increasing water

solubility.[1] At pH > 10, it

exists as a lipophilic free base.

[1]

LogP ~2.5 – 2.8

Moderately lipophilic.[1]

Requires organic solvents or

surfactants for neutral-pH

aqueous assays.[1]

H-Bond Donors 1 (Amine NH)
Good solubility in alcohols

(MeOH, EtOH).[1]

State Solid (Waxy/Crystalline)
Likely requires sonication to

break crystal lattice energy.[1]

The "Like Dissolves Like" Mechanism[1]
In Acidic Media: The amine accepts a proton.[1] The ionic species interacts favorably with

water via ion-dipole interactions.[1]

In Organic Media: The aromatic ring and methyl/methoxy substituents drive solubility in DCM

or Ethyl Acetate via van der Waals and

-stacking interactions.[1]

Solvent Compatibility Matrix
Recommended Solvents (Tier 1)
These solvents are the "Best Bets" for high-concentration stock solutions (>10 mM).[1]
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Solvent Class Solvent Solubility Rating Application Notes

Polar Aprotic DMSO Excellent

Preferred for

Bioassays. Stable

storage.[1] Freezing

point (19°C) requires

care during shipping.

[1]

Polar Aprotic DMF Very Good

Good alternative to

DMSO for synthesis;

harder to remove via

lyophilization.[1]

Alcohols Methanol Very Good

Preferred for LC-MS.

Excellent for

transferring the

compound;

evaporates easily.[1]

Alcohols Ethanol Good

Biocompatible (low

toxicity) for certain in

vivo formulations.[1]

Chlorinated DCM Excellent

Preferred for

Synthesis. High

solubility for the free

base; easy to remove.

[1]

Problematic / Conditional Solvents (Tier 2)
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Solvent Issue Mitigation Strategy

Water (Neutral) Insoluble

Do not use without

modification.[1] The free base

will precipitate or form a film.[1]

Acetone/Ketones Reactivity

Avoid for Storage. Secondary

amines can react with ketones

to form enamines/iminium ions

over time.[1]

Hexane/Heptane Poor Solubility

The polar amine group

reduces solubility in strictly

non-polar alkanes.[1] Use

Ethyl Acetate/Hexane mixtures

instead.[1]

Decision Logic & Workflows
Solvent Selection Decision Tree
Use this logic to determine the correct solvent system based on your downstream application.
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Application Goal
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Structure ID
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Figure 1: Decision matrix for solvent selection based on experimental intent.

Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution
(DMSO)
Purpose: Create a stable master stock for biological screening. Safety: Wear nitrile gloves;

compound is a potential irritant.[1]

Calculate Mass:

MW ≈ 221.3 g/mol (Verify exact batch MW).[1]

Target: 10 mL of 10 mM solution.

Required Mass:
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.[1]

Weighing: Weigh ~22-25 mg of the solid into a generic glass vial (borosilicate). Record exact

mass (

).

Volume Calculation: Calculate DMSO volume (

) to achieve exactly 10 mM.

[1]

Dissolution:

Add the calculated volume of anhydrous DMSO (Grade:

).

Vortex for 30 seconds.

Sonicate at room temperature for 5 minutes to ensure complete dissolution of crystal

lattice.

Visual Check: Solution must be perfectly clear. If hazy, sonicate further.[1]

Storage: Aliquot into amber vials. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Aqueous Dissolution (The "Acid Trick")
Purpose: Dissolving the free base in water for animal studies or DMSO-sensitive assays.[1]

Initial Slurry: Suspend the compound in water (it will not dissolve).[1]

Acidification:

Slowly add 1.0 equivalent of 1N HCl or Acetic Acid while stirring.

Mechanism:[1][2][3] This converts the free base (Lipophilic)
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Hydrochloride/Acetate Salt (Hydrophilic).[1]

Adjustment:

Monitor pH.[1] Ensure pH stays < 6.0.

If the solution remains cloudy, add warm water (up to 37°C) or a co-solvent (5% Tween-

80).[1]

Filtration: Sterile filter (0.22 µm PES membrane) before use.

Protocol C: Visual Solubility Screening
Purpose: Rapidly determine solubility limits if theoretical data fails.[1]
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Figure 2: Step-by-step workflow for determining experimental solubility limits.
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Stability & Storage Warnings
Carbamate Formation: Secondary amines react reversibly with atmospheric

to form carbamates.[1] Always store the solid in a tightly sealed container under inert gas
(Nitrogen/Argon).

Oxidation: While the ether linkage is relatively stable, the amine can undergo N-oxidation

over long periods in solution.[1] Store DMSO stocks at -20°C or -80°C.[1]

Precipitation: If stored in aqueous buffers, the compound may precipitate if the pH drifts

upward (becomes more basic).[1] Always check for precipitate before dosing.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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